N-Benzyl-N,N-diethylethanaminiumTetrathiomolybdate
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Overview
Description
N-Benzyl-N,N-diethylethanaminiumTetrathiomolybdate is a quaternary ammonium salt that consists of a positively charged N-benzyl-N,N-diethylethylamine cation and a negatively charged tetrathiomolybdate anion. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-diethylethanaminiumTetrathiomolybdate typically involves the reaction of N-benzyl-N,N-diethylethylamine with tetrathiomolybdate salts under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-diethylethanaminiumTetrathiomolybdate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of molybdenum.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: The tetrathiomolybdate anion can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of molybdenum, while reduction can produce lower oxidation states.
Scientific Research Applications
N-Benzyl-N,N-diethylethanaminiumTetrathiomolybdate has a wide range of scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between immiscible phases.
Biology: The compound is used in biochemical assays and as a reagent for the synthesis of biologically active molecules.
Industry: The compound is used as a surfactant and emulsifier in various industrial processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N,N-diethylethanaminiumTetrathiomolybdate involves its interaction with molecular targets such as enzymes and receptors. The tetrathiomolybdate anion can bind to metal ions and proteins, modulating their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N,N-diethylethanaminium iodide: A quaternary ammonium salt with similar phase transfer catalytic properties.
N-Benzyl-N,N-diethylethanaminium chloride: Another quaternary ammonium salt used in organic synthesis and biochemical research.
Uniqueness
N-Benzyl-N,N-diethylethanaminiumTetrathiomolybdate is unique due to the presence of the tetrathiomolybdate anion, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H46MoN2S4 |
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Molecular Weight |
610.9 g/mol |
IUPAC Name |
benzyl(triethyl)azanium;bis(sulfanylidene)molybdenum;sulfanide |
InChI |
InChI=1S/2C13H22N.Mo.2H2S.2S/c2*1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;;;;;/h2*7-11H,4-6,12H2,1-3H3;;2*1H2;;/q2*+1;;;;;/p-2 |
InChI Key |
SAPGYIOYVXLIOG-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1.CC[N+](CC)(CC)CC1=CC=CC=C1.[SH-].[SH-].S=[Mo]=S |
Origin of Product |
United States |
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